molecular formula C7H6O3S2 B14695565 4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one CAS No. 32361-59-4

4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one

Cat. No.: B14695565
CAS No.: 32361-59-4
M. Wt: 202.3 g/mol
InChI Key: BZXSNDUQPNSJKJ-UHFFFAOYSA-N
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Description

4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes two sulfanyl groups and two hydroxyl groups attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexadienone derivative with thiol-containing reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl groups, leading to the formation of simpler derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler hydrocarbon derivatives.

Scientific Research Applications

4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one exerts its effects involves its ability to interact with various molecular targets. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-[Bis(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one: Similar structure but with one hydroxyl group.

    2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide: Contains a triazole ring and different substituents.

Uniqueness

4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one is unique due to its combination of sulfanyl and hydroxyl groups on a cyclohexadienone ring. This structure provides a distinct reactivity profile, making it valuable for specific applications in research and industry.

Properties

CAS No.

32361-59-4

Molecular Formula

C7H6O3S2

Molecular Weight

202.3 g/mol

IUPAC Name

2,3,4-trihydroxybenzenecarbodithioic acid

InChI

InChI=1S/C7H6O3S2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,8-10H,(H,11,12)

InChI Key

BZXSNDUQPNSJKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=S)S)O)O)O

Origin of Product

United States

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